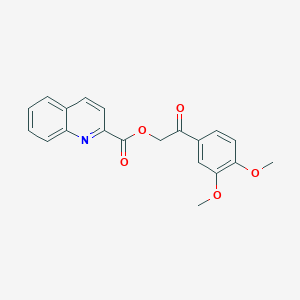

2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate

Description

Properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-24-18-10-8-14(11-19(18)25-2)17(22)12-26-20(23)16-9-7-13-5-3-4-6-15(13)21-16/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHTWMMGUWQUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with an appropriate amine to form the quinoline ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring or quinoline core, impacting electronic effects, solubility, and pharmacokinetics (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated from molecular formula C₂₁H₁₉NO₅. †Estimated via analogous compounds.

- Electron-Donating vs. Withdrawing Groups : The target compound's 3,4-dimethoxy groups improve solubility in polar solvents compared to chloro or methyl analogs, which exhibit higher hydrophobicity .

- Molecular Weight and logP : Dichloro and dimethyl analogs have lower molecular weights but higher logP values, suggesting reduced bioavailability compared to the target compound .

Stability and Reactivity

- Alkaline Conditions : The 3,4-dimethoxyphenyl group in lignin model compounds undergoes β-O-4 bond cleavage under mild alkaline conditions, forming 3,4-dimethoxybenzoic acid . This suggests the target compound may degrade in alkaline environments, unlike chloro or methyl analogs.

- Oxidative Stability : Methoxy groups are prone to oxidative demethylation, whereas chloro substituents offer greater stability .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article outlines the compound's structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25NO5, with a molecular weight of 407.5 g/mol. The compound features a quinoline backbone with a carboxylate group and a dimethoxyphenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, research on similar compounds has shown that modifications in the phenyl ring can enhance cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

The compound's structure contributes to its interaction with cellular targets, potentially disrupting cancer cell proliferation.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. The presence of the dimethoxy groups in the phenyl ring may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 12 | |

| Dimethyl-4-Bromoquinoline Derivative | S. aureus | 8 |

Studies found that derivatives similar to this compound exhibit promising activity against both Gram-positive and Gram-negative bacteria.

Antifungal Properties

Research has also explored the antifungal capabilities of quinoline derivatives. The mechanism often involves disruption of fungal cell wall synthesis or function.

Table 3: Antifungal Activity

| Compound | Fungal Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | C. albicans | 15 | |

| Pyrroloquinoline Derivative | A. niger | 10 |

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various substituted quinolines on human cancer cell lines, revealing that modifications significantly influenced their potency. The tested compound demonstrated IC50 values comparable to established chemotherapeutics.

- Antimicrobial Screening : In a comprehensive screening against multiple bacterial strains, this compound showed significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-oxoethyl quinoline-2-carboxylate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Begin with condensation of 3,4-dimethoxybenzaldehyde with a suitable amine (e.g., ethylenediamine) to form an intermediate Schiff base.

- Step 2 : Cyclize the intermediate under acidic conditions (e.g., HCl/ethanol) to form the quinoline core.

- Step 3 : Esterify the quinoline-2-carboxylic acid with 2-bromoacetophenone derivatives using a base (e.g., K₂CO₃) in anhydrous DMF at 80°C.

- Optimization : Monitor reaction progress via TLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Adjust temperature and solvent polarity to improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring) and ester linkage integrity.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the quinoline core) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. What are the common chemical reactions involving quinoline-2-carboxylate esters?

- Reactions :

- Oxidation : Use H₂O₂/AcOH to convert the quinoline ring to N-oxide derivatives, altering electronic properties for biological studies.

- Nucleophilic Substitution : React the ester group with amines (e.g., hydrazine) to form hydrazides for further derivatization.

- Reduction : Employ NaBH₄ to reduce the ketone group in the 2-oxoethyl moiety, modifying solubility .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization and esterification steps be elucidated?

- Approach :

- Kinetic Studies : Use in-situ FTIR to track intermediate formation during cyclization.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to map energy barriers for quinoline ring closure. Compare with experimental yields to validate mechanisms.

- Isotopic Labeling : Introduce ¹⁸O in esterification reactions to trace oxygen incorporation .

Q. What strategies are effective for evaluating the compound’s biological activity?

- Methods :

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.

- Enzyme Inhibition : Screen for kinase or protease inhibition (e.g., EGFR tyrosine kinase) via fluorescence-based assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with nitro groups) and compare bioactivity trends .

Q. How can computational modeling predict interactions with biological targets?

- Protocol :

- Molecular Docking : Use AutoDock Vina to dock the compound into protein active sites (e.g., topoisomerase II). Validate with co-crystallized ligands.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Ser84).

- ADMET Prediction : Utilize SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What analytical methods resolve contradictions in reaction yields or biological data?

- Solutions :

- HPLC-PDA : Quantify impurities in synthetic batches; correlate purity with bioactivity discrepancies.

- LC-MS/MS : Identify side products (e.g., hydrolyzed esters) that may interfere with assays.

- Dose-Response Curves : Re-evaluate biological data using standardized protocols to minimize batch variability .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.